molecular formula C12H20ClN3 B3250152 4-(4-Ethylpiperazin-1-YL)aniline hcl CAS No. 2009011-61-2

4-(4-Ethylpiperazin-1-YL)aniline hcl

Cat. No. B3250152
CAS RN: 2009011-61-2
M. Wt: 241.76
InChI Key: PKZFKVFXLCLORK-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-YL)aniline hcl, also known as 4-(4-ethylpiperazin-1-yl)aniline dihydrochloride, is an organic compound with the CAS Number: 1172518-57-8 . It is an important organic synthesis intermediate, widely used in pharmaceutical and pesticide industries . It often serves as a base catalyst and a transition metal complexing reagent .


Molecular Structure Analysis

The molecular formula of this compound is C12H19N3.2HCl . The InChI code is 1S/C12H19N3.2ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H . The molecular weight is 278.22 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is noted that it plays a significant role in the activation and catalytic reactions of some organic compounds .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 278.22 and a density of 1.065±0.06 g/cm3 . The melting point is 76-78°C , and the boiling point is predicted to be 364.4±37.0 °C . The vapor pressure is 1.69E-05mmHg at 25°C , and the refractive index is 1.574 .

Safety and Hazards

4-(4-Ethylpiperazin-1-YL)aniline hcl should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It is recommended to use personal protective equipment and chemical impermeable gloves . The compound is generally stable and relatively safe under general use conditions .

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;/h3-6H,2,7-10,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZFKVFXLCLORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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